N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative This is followed by the formation of the isoxazole ring through cyclization reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide may be studied for its interactions with biological targets, such as enzymes or receptors. Its potential as a bioactive molecule in drug discovery is also of interest.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are being explored in preclinical studies.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-((5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)cyclobutanecarboxamide
N-((5-(benzo[d][1,3]dioxol-5-yl)pyrazol-3-yl)methyl)cyclobutanecarboxamide
N-((5-(benzo[d][1,3]dioxol-5-yl)imidazol-3-yl)methyl)cyclobutanecarboxamide
Uniqueness: N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide stands out due to its specific isoxazole ring, which may confer unique chemical and biological properties compared to its thiazole, pyrazole, and imidazole analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(10-2-1-3-10)17-8-12-7-14(22-18-12)11-4-5-13-15(6-11)21-9-20-13/h4-7,10H,1-3,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSKOTVYUHVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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